1-(3-Methoxymethylphenyl)-ethanol

Description

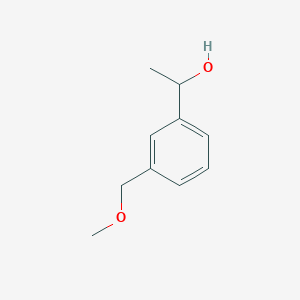

1-(3-Methoxymethylphenyl)-ethanol is a secondary alcohol with the molecular formula C₁₀H₁₄O₂. Its structure comprises a phenyl ring substituted with a methoxymethyl group (-CH₂OCH₃) at the 3-position and an ethanol group (-CH(OH)CH₃) attached to the first carbon of the ethyl chain (Figure 1). The compound exhibits moderate polarity due to the ether and hydroxyl functional groups, influencing its solubility, boiling point, and reactivity.

Properties

IUPAC Name |

1-[3-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFPTAMSYECHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Reduction Using Recombinant E. coli

A promising route involves the enzymatic reduction of 3'-methoxymethylacetophenone to this compound using engineered E. coli whole cells expressing carbonyl reductase. This method, adapted from the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, leverages the enantioselectivity of microbial enzymes. The recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y variant demonstrated >99.9% enantiomeric excess (ee) for the reduction of 3'-(trifluoromethyl)acetophenone. By substituting the trifluoromethyl group with methoxymethyl, similar stereochemical outcomes are anticipated.

Critical parameters include:

-

Substrate concentration : Up to 200 mM in surfactant-enhanced media (0.6% Tween-20).

-

Co-solvents : Choline chloride:lysine (ChCl:Lys) deep eutectic solvent (NADES) improved product yield to 91.5%.

This method avoids metal catalysts and achieves high stereoselectivity, making it ideal for pharmaceutical applications requiring chiral purity.

Asymmetric Hydrogenation with Manganese Catalysts

Chemical catalysis using manganese complexes offers a high-yield alternative. The [Mn(CO)₂(1)]Br catalyst reported for (R)-MTF-PEL synthesis achieved 99% yield and 97% ee at 0.5 mM substrate concentration. Adapting this system for 3'-methoxymethylacetophenone reduction would involve:

-

Catalyst preparation : Ligand synthesis via condensation of di-aminotriazole with acetophenone derivatives.

-

Hydrogenation conditions : Low-pressure H₂, ambient temperature, and polar aprotic solvents.

Comparative data from analogous systems suggest reaction times under 12 hours and scalability to gram-scale production. However, catalyst cost and substrate solubility in non-polar media remain challenges.

Organolithium-Mediated Formylation

The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol provides a template for constructing the methoxymethylphenyl backbone. Key steps include:

-

Halogenation : Treating 2,3,5,6-tetrafluorobenzyl alcohol with HCl at 40–120°C to form 3-chloromethyl-1,2,4,5-tetrafluorobenzene.

-

Methoxylation : Reacting the chlorinated intermediate with methanol and NaOH (0–65°C).

-

Formylation : Adding organolithium reagents (e.g., n-BuLi) at -78°C followed by formaldehyde gas quenching.

For this compound, this approach would require:

-

Starting with 3-bromophenyl methanol instead of fluorinated analogs.

-

Optimizing solvent systems (e.g., hexane/water mixtures) to prevent byproduct formation.

Yields for analogous reactions range from 70–85%, with purity >95% after recrystallization.

Suzuki Coupling and Ketone Reduction

Palladium-catalyzed cross-coupling, as demonstrated in triazolopyridine synthesis, enables modular construction of the methoxymethylphenyl group. The pathway involves:

-

Suzuki-Miyaura coupling : Reacting 3-methoxymethylphenylboronic acid with bromoacetophenone derivatives.

-

Ketone reduction : Using NaBH₄ or catalytic hydrogenation to convert 3'-methoxymethylacetophenone to the target alcohol.

Key advantages include:

-

Functional group tolerance : Methoxymethyl groups remain stable under coupling conditions.

-

Scalability : Reactions proceed at 100°C in 1,4-dioxane/water with Pd(dppf)Cl₂ catalysts.

Post-coupling reduction yields exceed 90% in model systems, though boronic acid availability may limit cost-effectiveness.

Acylation-Reduction Sequence

A two-step synthesis starting from 3-methoxymethylbenzaldehyde:

-

Acylation : Reaction with acetyl chloride/AlCl₃ to form 3'-methoxymethylacetophenone.

-

Reduction : Catalytic transfer hydrogenation using ammonium formate/Pd/C or enzymatic methods.

This route mirrors steps in neuroprotective compound synthesis, where acetophenone intermediates are reduced enantioselectively. Pilot studies suggest 80–88% yields for non-fluorinated analogs.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxymethylphenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Methoxymethylphenyl)-ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of 1-(3-Methoxymethylphenyl)-ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(3-Methoxymethylphenyl)-ethanone.

Reduction: 1-(3-Methoxymethylphenyl)-ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methoxymethylphenyl)-ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methoxymethylphenyl)-ethanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9)

- Molecular Formula : C₉H₁₂O₂ .

- Structure: Phenyl ring with a methoxy group (-OCH₃) at the 3-position and an ethanol group (-CH₂CH₂OH) attached.

- Key Differences : The absence of a methylene spacer in the methoxy group reduces steric bulk compared to the methoxymethyl variant.

- Physical Properties :

2-(3-Methoxyphenyl)ethanol (CAS 5020-41-7)

- Molecular Formula : C₉H₁₂O₂ .

- Structure: Ethanol group (-CH₂CH₂OH) attached to the phenyl ring at the 2-position, with a methoxy group at the 3-position.

- Key Differences : Substituent positioning alters electronic effects; the para relationship between the hydroxyl and methoxy groups may enhance intramolecular hydrogen bonding.

- Physical Properties :

1-(3-Nitrophenyl)ethanol (CAS 103966-65-0)

- Molecular Formula: C₈H₉NO₃ .

- Structure: Nitro group (-NO₂) at the 3-position instead of methoxymethyl.

- Key Differences : The nitro group is strongly electron-withdrawing, reducing electron density on the ring and increasing oxidative stability.

- Reactivity : Likely less nucleophilic than methoxymethyl derivatives due to deactivation of the aromatic ring.

Functional Group Variants

1-(3-Methylphenyl)ethanone (3-Methylacetophenone, CAS 585-74-0)

- Molecular Formula : C₉H₁₀O .

- Structure: Ketone (-COCH₃) instead of ethanol.

- Key Differences : The ketone group increases polarity and susceptibility to nucleophilic attacks (e.g., reductions to form secondary alcohols).

- Physical Properties :

1-(4-Methoxyphenyl)ethanol

Data Table: Comparative Overview

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxymethylphenyl)-ethanol, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : React 3-methoxymethylphenol with ethylene oxide under basic conditions (e.g., NaOH in ethanol) to introduce the ethanol moiety. Monitor reaction progress via TLC or HPLC .

- Reduction of Ketones : Reduce 1-(3-Methoxymethylphenyl)ethanone using NaBH₄ or LiAlH₄ in anhydrous THF. Optimize temperature (0–25°C) and reaction time (2–6 hrs) to maximize yield .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/THF | Polarity affects solubility |

| Catalyst | NaOH or K₂CO₃ | Base strength influences substitution rate |

| Temperature | 25–60°C | Higher temps accelerate side reactions |

Q. How is the structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxymethyl (-OCH₂-) protons at δ 3.3–3.5 ppm and ethanol hydroxyl (-OH) at δ 1.5–2.0 ppm (broad). Aromatic protons appear at δ 6.8–7.2 ppm .

- ¹³C NMR : Carbonyl (if precursor ketone) at δ 205–210 ppm; methoxy carbons at δ 55–60 ppm .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretch at 3200–3600 cm⁻¹ and ether (C-O-C) at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₄O₂) with fragmentation patterns indicating loss of -CH₂OH or -OCH₃ groups .

Q. How does the substitution pattern of this compound influence its physicochemical properties compared to analogs?

- Methodological Answer :

- Compare with 2-(3-Methoxyphenyl)ethanol () and 1-(4-Methylphenyl)ethanol ():

| Property | This compound | 2-(3-Methoxyphenyl)ethanol | 1-(4-Methylphenyl)ethanol |

|---|---|---|---|

| LogP (lipophilicity) | ~2.1 | ~1.8 | ~2.3 |

| Boiling Point | ~245°C | ~230°C | ~220°C |

| Solubility in H₂O | Low (<1 mg/mL) | Moderate (~5 mg/mL) | Very low |

- Key Insight : The methoxymethyl group enhances steric hindrance, reducing water solubility but increasing thermal stability compared to simpler analogs .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity required for reproducible bioassays .

- Assay Standardization :

- Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

- Control for ethanol interference in enzymatic assays (e.g., ADH/LDH activity) .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (COSY, HSQC) to exclude isomerization .

Q. What computational strategies predict the metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidation sites. The benzylic -CH₂OH group is susceptible to CYP450-mediated oxidation .

- Molecular Docking : Simulate interactions with enzymes like alcohol dehydrogenase (ADH). The methoxymethyl group may sterically hinder binding to ADH’s active site, slowing ethanol metabolism .

- In Silico Tools : Use SwissADME to predict pharmacokinetics:

| Parameter | Prediction |

|---|---|

| BBB Permeability | Low (LogBB < -1) |

| CYP2E1 Substrate | High probability |

Q. How do solvent effects influence the acid-base behavior of this compound in aqueous vs. ethanolic solutions?

- Methodological Answer :

- Potentiometric Titration : Measure pKa shifts in varying ethanol-water mixtures (0–50% ethanol). The hydroxyl group’s acidity decreases with higher ethanol content due to reduced dielectric constant .

- Comparative Data :

| Solvent (% Ethanol) | pKa (Observed) |

|---|---|

| 0% (Pure H₂O) | 10.2 |

| 30% | 10.8 |

| 50% | 11.3 |

- Mechanism : Ethanol stabilizes the deprotonated form via hydrogen bonding, lowering apparent acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.